molecular formula C15H16N2O2 B1251722 Quinolactacin B

Quinolactacin B

Cat. No. B1251722
M. Wt: 256.3 g/mol
InChI Key: YCGFIOZHNUQYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolactacin B is a natural product found in Penicillium spathulatum, Agaricus, and Penicillium with data available.

Scientific Research Applications

Antibacterial Properties

Quinolactacin B, a member of the quinolone class, has shown potent antibacterial properties. The quinolone class is recognized for its unique mechanism of action and bactericidal characteristics, making it a valuable resource in treating bacterial infections. Recent research efforts have resulted in promising drug candidates for further development. Quinolones have been successful in treating a wide array of bacterial infections due to their unique mechanism of action and bactericidal properties, and Quinolactacin B is part of this essential class of antibiotics. Ongoing research continues to explore new quinolone analogs that exhibit both scientific and clinical interest, especially those active against antibiotic-resistant strains such as multi-drug resistant Mycobacterium tuberculosis. Moreover, developing compounds with improved pharmacokinetic and safety profiles remains a focal point in this area (Wiles, Bradbury, & Pucci, 2010).

Antimicrobial Efficacy

Quinolactacin B's antimicrobial efficacy, particularly against 'atypical' pathogens like Chlamydia pneumoniae, is noteworthy. The newer generations of quinolones, to which Quinolactacin B belongs, have enhanced activity against Gram-positive bacteria and prolonged serum half-lives allowing once-daily dosing. While gemifloxacin and other new quinolones like Quinolactacin B demonstrate strong in vitro activity against C. pneumoniae, the real-world microbiological efficacy of these agents in human infections is yet to be fully assessed (Hammerschlag, 2000).

Bioactive Alkaloid Properties

Quinolactacin B is part of the quinoline and quinazoline alkaloids, known for their significant bioactivities. These compounds have been isolated from natural sources and possess a wide range of bioactivities, including antitumor, antimalarial, antibacterial and antifungal, antiparasitic and insecticidal, antiviral, antiplatelet, anti-inflammatory, herbicidal, and antioxidant activities. This versatility underscores the potential of Quinolactacin B in various therapeutic applications (Shang et al., 2018).

Therapeutic Potential in Cancer Treatment

The quinoline motif, to which Quinolactacin B belongs, plays a crucial role in anticancer drug development. Derivatives of quinoline have demonstrated excellent results through different mechanisms of action, such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness. The anticancer potential of these derivatives has been confirmed on various cancer cell lines, suggesting Quinolactacin B could be a part of this promising therapeutic avenue (Afzal et al., 2015).

properties

Product Name

Quinolactacin B

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

4-methyl-3-propan-2-yl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

InChI

InChI=1S/C15H16N2O2/c1-8(2)12-13-11(15(19)16-12)14(18)9-6-4-5-7-10(9)17(13)3/h4-8,12H,1-3H3,(H,16,19)

InChI Key

YCGFIOZHNUQYSK-UHFFFAOYSA-N

SMILES

CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Canonical SMILES

CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

synonyms

quinolactacin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolactacin B
Reactant of Route 2
Quinolactacin B
Reactant of Route 3
Quinolactacin B
Reactant of Route 4
Quinolactacin B
Reactant of Route 5
Quinolactacin B
Reactant of Route 6
Quinolactacin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.